Methenamine

Catalog No.
S535108
CAS No.
100-97-0
M.F
C6H12N4
M. Wt
140.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methenamine

CAS Number

100-97-0

Product Name

Methenamine

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2

InChI Key

VKYKSIONXSXAKP-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 302,300 mg/L at 25 °C
Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether.
At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature.
Freely soluble in water; practically insoluble in petroleum ether
For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page.
449 mg/mL at 12 °C
Solubility in water: good

Synonyms

Aminoform, Hexamethylenetetramine, Hexamine, Hexamine Silver, Methenamine, Methenamine Silver, Methenamine, Silver, Silver Methenamine, Silver, Hexamine, Silver, Methenamine, Urotropin

Canonical SMILES

C1N2CN3CN1CN(C2)C3

Description

The exact mass of the compound Hexamethylenetetramine is 140.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)in water, 302,300 mg/l at 25 °csolubility of methenamine in 100 g of various solvents at 20 °c is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether.at 12 °c, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature.freely soluble in water; practically insoluble in petroleum ethervery soluble in water; soluble in ethanol, acetone, chloroform; slightly soluble in ether, benzenesoluble in water, alcohol, and chloroform; insoluble in ether449 mg/ml at 12 °csolubility in water: good>21 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines. It belongs to the ontological category of polyazaalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> PRESERVATIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry

  • Synthesis of Heterocyclic Compounds: HMT acts as a valuable reagent in organic synthesis, particularly for creating heterocyclic compounds. In the Pictet-Spengler reaction, HMT condenses with carbonyl compounds and amines to form isoquinoline derivatives, which are important scaffolds in many pharmaceuticals [].

Polymer Chemistry

  • Curing Agent for Resins: HMT plays a role as a curing agent in the formation of specific resins. It reacts with phenol-formaldehyde resins to enhance their mechanical properties and thermal stability [].

Analytical Chemistry

  • Acidity Regulator

    Due to its buffering properties, HMT can be used as a pH regulator in certain analytical procedures. It helps maintain a consistent and desired pH range for specific reactions [].

  • Precipitation Reagent

    HMT can function as a precipitating agent for some metal ions, allowing for their separation and identification in analytical techniques [].

Material Science

  • Precursor for Metal-Organic Frameworks (MOFs): HMT serves as a building block in the synthesis of certain MOFs. These porous materials have potential applications in gas storage, catalysis, and drug delivery [].

Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the chemical formula C6H12N4C_6H_{12}N_4. It consists of a cage-like structure similar to adamantane, where four nitrogen atoms replace carbon atoms in the framework. This compound appears as a white crystalline powder and is highly soluble in water and polar organic solvents. Methenamine is primarily recognized for its antiseptic properties, particularly in acidic environments, where it hydrolyzes to release formaldehyde, a potent bactericidal agent .

Methenamine undergoes hydrolysis in acidic conditions (pH < 6), breaking down into formaldehyde and ammonia. The chemical reaction can be represented as follows:

C6H12N4+6H2O6CH2O+4NH3C_6H_{12}N_4+6H_2O\rightarrow 6CH_2O+4NH_3

In this process, formaldehyde acts by denaturing proteins and nucleic acids of bacteria, thus exhibiting its antibacterial properties. Notably, methenamine is ineffective in alkaline conditions, where it fails to decompose into its active components .

Methenamine is synthesized by the reaction of formaldehyde with ammonia. The process typically involves:

  • Mixing aqueous formaldehyde with ammonia.
  • Evaporating the mixture to concentrate the solution.
  • Crystallizing the resulting solid product.

This method yields hexamethylenetetramine as a white crystalline substance .

Methenamine has diverse applications across various fields:

  • Medical Use: Primarily used as an antiseptic for treating urinary tract infections due to its ability to release formaldehyde in acidic urine.
  • Industrial Use: Employed in the production of phenolic resins and as a hardening agent in various materials such as brake linings and adhesives.
  • Food Additive: Approved in some regions as a preservative (E239) for food products.
  • Fuel Tablets: Utilized in solid fuel tablets for camping and military rations due to its high energy density and smokeless combustion properties .

Methenamine interacts with various drugs and substances. For instance, its combination with certain medications can alter their efficacy; for example, it may decrease the serum concentration of Phentermine when co-administered. Additionally, methenamine's antibacterial action can be inhibited by alkaline conditions or by bacteria that produce urease, which raises urine pH .

Methenamine shares structural similarities with several compounds but stands out due to its unique properties and applications. Below are some similar compounds:

Compound NameChemical FormulaKey Characteristics
HexamethylenetetramineC6H12N4C_6H_{12}N_4Antiseptic properties; releases formaldehyde in acid
UrotropinC6H12N4C_6H_{12}N_4Another name for methenamine; used similarly
Benzyl alcoholC7H8OC_7H_{8}OUsed as an antiseptic but does not release formaldehyde
FormaldehydeCH2OCH_2ODirectly bactericidal but less stable than methenamine

Uniqueness of Methenamine:

  • Methenamine's ability to selectively release formaldehyde in acidic environments makes it particularly effective for urinary tract infections while being inactive in neutral or alkaline conditions.
  • Its diverse applications extend beyond medicine into industrial uses, making it a versatile compound.

The historical development of methenamine spans more than a century and reflects the evolution of chemical nomenclature and pharmaceutical sciences. Methenamine was first discovered as a chemical compound in 1859, marking the beginning of its long journey through scientific literature and industrial applications. The compound gained significant attention when it was introduced for medical use as a urinary antiseptic under the commercial name Urotropin in 1895, establishing its first practical application beyond laboratory synthesis.

The nomenclature of this compound has undergone several transformations throughout its history, reflecting the changing standards of chemical naming conventions. The drug name methenamine, which represents a contraction of the chemical or scientific name hexamethylenetetramine, was formally introduced and designated by the United States Pharmacopeia by 1925. This standardization replaced the prior name hexamethylenamine that had been in use during the early years of the compound's pharmaceutical applications. Simultaneously, the British Pharmacopoeia introduced the alternative drug name hexamine by 1914, which served as a more concise designation instead of the commercial name Urotropin.

According to etymological analysis, methenamine is formed within English by compounding, with its earliest known use documented in the 1920s. The Oxford English Dictionary provides evidence that the first recorded use of methenamine appeared in 1926 in the Pharmacopeia of the United States, establishing this as the formal introduction of the term into scientific literature. The compound has also been referenced under various international nonproprietary names, including metenamina in certain linguistic contexts and méthénamine in French pharmaceutical literature.

The historical significance of methenamine extends beyond its pharmaceutical applications, as it was identified as a compound over 130 years ago and became the first organic molecule on which X-ray crystallography was performed. This milestone in analytical chemistry helped establish fundamental principles of molecular structure determination and contributed significantly to the development of modern crystallographic techniques.

Structural Classification and Heterocyclic Chemistry

The structural characteristics of methenamine place it within a unique category of heterocyclic organic compounds that exhibit remarkable geometric and chemical properties. Methenamine is classified as a polycyclic cage compound that can be described as adamantane in which the carbon atoms at positions 1, 3, 5, and 7 are replaced by nitrogen atoms. This structural modification creates a highly symmetrical molecule with distinctive chemical and physical properties.

The molecular formula of methenamine is C₆H₁₂N₄, with an average molecular mass of 140.18644 atomic mass units and a monoisotopic mass of 140.10620 atomic mass units. The compound exhibits a cage-like structure similar to adamantane, which contributes to its remarkable stability and unique reactivity patterns. The International Union of Pure and Applied Chemistry designation for this compound is 1,3,5,7-tetraazaadamantane, which accurately reflects its structural relationship to the adamantane framework.

The chemical structure can be further characterized through its classification as a polyazaalkane and a tetramine. These classifications highlight the presence of multiple nitrogen atoms within the molecular framework and emphasize the compound's role as a nitrogen-containing heterocycle. The tetrahedral symmetry of methenamine has been confirmed through X-ray crystallographic studies, which have revealed the precise spatial arrangement of atoms within the molecular cage.

Spectroscopic analysis has provided additional insights into the structural properties of methenamine. Infrared and Raman spectra of both solid and gaseous forms have been documented, with the small number of observed fundamental vibration modes confirming the high degree of symmetry present in this molecule. These spectroscopic characteristics have proven valuable for both analytical identification and theoretical studies of the compound's vibrational properties.

The following table summarizes the key structural and physical properties of methenamine:

PropertyValueReference
Molecular FormulaC₆H₁₂N₄
Average Molecular Mass140.18644 atomic mass units
Monoisotopic Mass140.10620 atomic mass units
IUPAC Name1,3,5,7-tetraazaadamantane
Sublimation Temperature280°C (in vacuum)
Structural ClassificationPolycyclic cage, polyazaalkane, tetramine
SymmetryTetrahedral
Physical AppearanceWhite crystalline solid

Role in Organic Synthesis and Industrial Chemistry

Methenamine serves as a versatile reagent in organic synthesis, participating in several important chemical transformations that have become standard procedures in synthetic chemistry. The compound's unique structural properties and reactivity patterns make it an invaluable tool for chemists engaged in the synthesis of complex organic molecules and industrial chemical processes.

One of the most significant applications of methenamine in organic synthesis is its role in the Duff reaction, which involves the formylation of aromatic compounds. This reaction allows for the introduction of formyl groups into aromatic systems under specific conditions, making it a valuable tool for the synthesis of aldehydes from aromatic precursors. The mechanism involves the generation of formaldehyde equivalents from methenamine under acidic conditions, which then participate in electrophilic aromatic substitution reactions.

The Sommelet reaction represents another important synthetic application of methenamine, where it facilitates the conversion of benzyl halides to aldehydes. This transformation is particularly valuable in synthetic chemistry because it provides a reliable method for converting benzyl halides, which are readily available starting materials, into the corresponding aldehydes. The reaction typically proceeds through the formation of quaternary ammonium salts followed by thermal decomposition to yield the desired aldehyde products.

Methenamine also plays a crucial role in the Delepine reaction, which is used for the synthesis of primary amines from alkyl halides. This reaction sequence involves the initial formation of a hexamethylenetetramine quaternary salt, followed by acidic hydrolysis to generate the primary amine product. The Delepine reaction is particularly valuable because it provides access to primary amines without the formation of secondary or tertiary amine byproducts, which can be problematic in other synthetic approaches.

Industrial applications of methenamine extend far beyond its role as a synthetic reagent. The compound is dominantly used in the production of powdery or liquid preparations of phenolic resins and phenolic resin molding compounds, where it serves as a hardening component. These materials find widespread application as binders in the manufacture of brake and clutch linings, abrasive products, non-woven textiles, formed parts produced by molding processes, and fireproof materials.

The industrial preparation of methenamine involves the reaction of formaldehyde and ammonia, which can be conducted both in gas phase and in solution. This synthetic route provides access to large quantities of the compound for industrial applications and ensures consistent quality for downstream chemical processes. The reaction typically proceeds under controlled temperature and pressure conditions to optimize yield and minimize the formation of unwanted byproducts.

The following table presents typical industrial specifications for methenamine products:

SpecificationUnstabilized GradeStabilized GradeReference
Methenamine Content (% w/w minimum)99.0096.00-98.00
Moisture Content (% w/w maximum)0.500.50
pH of 10% Aqueous Solution at 25°C8.00-9.008.00-9.00
Ash Content (% w/w maximum)0.103.00
Ammonia as NH₃ (% w/w maximum)0.010.01
Iron Content (ppm maximum)25.0050.00

Methenamine also serves as a base component in the production of various high-energy materials and specialized chemical compounds. Its use in these applications takes advantage of the compound's nitrogen-rich structure and its ability to serve as a source of both carbon and nitrogen in chemical transformations. The compound's stability under normal storage conditions, combined with its reactivity under specific chemical conditions, makes it an ideal precursor for these specialized applications.

The role of methenamine in industrial chemistry extends to its use as a food additive and preservative, where it functions as a buffering agent and antimicrobial compound. In these applications, the compound's ability to release formaldehyde under specific pH conditions provides antimicrobial activity while maintaining stability during storage and distribution.

Traditional Ammonia-Formaldehyde Condensation

The traditional synthesis of methenamine represents one of the most established industrial processes for producing this important heterocyclic compound. This method, first developed in the late 19th century, remains the cornerstone of commercial methenamine production worldwide [1].

Reaction Mechanism and Kinetic Studies

The traditional ammonia-formaldehyde condensation follows a well-defined stoichiometric relationship where six molecules of formaldehyde react with four molecules of ammonia to produce one molecule of methenamine and six molecules of water [1] [2]. This reaction can be represented as:

6 HCHO + 4 NH₃ → C₆H₁₂N₄ + 6 H₂O

The reaction mechanism involves several intermediate steps that have been extensively studied through kinetic investigations. The mechanism of methenamine formation has not been determined completely since this reaction has been found to be very complex with many possible byproducts and intermediates [1]. The hypothesis of Duden and Scharff in 1895 provided the main insight into the probable mechanism, suggesting that formaldehyde and ammonia condense to methyleneimine, which then trimerizes to cyclotrimethylenetriamine [1].

The reaction proceeds through the formation of methyleneimine intermediates, which subsequently undergo cyclization and condensation reactions. The process involves nucleophilic addition of ammonia to the carbonyl group of formaldehyde, followed by dehydration to form the intermediate compounds [3]. The rate-determining step appears to be the initial nucleophilic attack of the amino group on the carbonyl group to form intermediates [4].

Kinetic studies have revealed that the reaction follows first-order kinetics with respect to both formaldehyde and ammonia concentrations. The activation energy for the overall process ranges from 45 to 65 kJ/mol, with pre-exponential factors typically in the range of 10⁶ to 10⁸ L/mol·s [2]. The reaction rate is highly dependent on temperature, following Arrhenius behavior, and is significantly influenced by the concentration of ammonia, with higher ammonia concentrations favoring the forward reaction [2].

The reaction occurs optimally under slightly basic conditions (pH 8-9) at temperatures ranging from 20 to 60°C. Under these conditions, the reaction is exothermic and proceeds rapidly, with completion typically achieved within 2-6 hours [2]. The reaction is highly efficient, with yields typically ranging from 85-95% under optimal conditions [2].

Industrial-Scale Optimization Challenges

The industrial production of methenamine faces several significant optimization challenges that have been addressed through various technological innovations. The dominant industrial process is the Meissner process, where both starting materials are introduced in gaseous state into a liquid reaction phase where the formation of methenamine takes place [5]. In this process, the reaction between formaldehyde and ammonia is very fast, and thus the whole process is controlled by the crystallization stage [2].

The primary challenge in industrial-scale production is the crystallization and purification of methenamine. The crystallization stage controls the Meissner process due to the high dissolution rate of ammonia and formaldehyde in the aqueous solution and the high reaction rate of methenamine production [2]. Industrial crystallization requires careful optimization of parameters including temperature, supersaturation, nucleation rates, and crystal growth rates to achieve consistent product quality [2].

Mechanistic modeling of methenamine crystallization has been performed using mass and population balance equations to determine kinetic parameters in the growth and nucleation rate equations [2]. The optimization of these parameters is achieved by fitting mechanistic models to industrial data obtained from industrial Mixed Suspension Mixed Product Removal (MSMPR) crystallizers [2]. The optimized formation rates and supersaturation values are critical for maintaining consistent product quality and yield [2].

Energy management represents another significant challenge in industrial-scale production. The highly exothermic nature of the reaction requires effective heat management systems to maintain optimal reaction temperatures while preventing thermal runaway [6]. Process integration has been developed to utilize the exothermic heat flow rate effectively and minimize energy consumption [7].

Waste management and environmental considerations have become increasingly important in industrial methenamine production. Modern processes focus on avoiding wastewater formation through process modifications that keep the liquid volume during reaction constant [6]. Carbon monoxide, organic components of exhaust gas, and hydrogen are oxidized to carbon dioxide and water, thus avoiding energy-consuming condensation of condensable components from the exhaust gas stream [6].

Advanced Photocatalytic Synthesis Approaches

The development of photocatalytic synthesis methods for methenamine represents a significant advancement in green chemistry applications. These approaches utilize solar energy to drive the synthesis process while simultaneously producing valuable hydrogen gas as a co-product [8] [9].

Platinum/Titanium Dioxide Nanophotocatalyst Systems

The Platinum/Titanium Dioxide (Pt/TiO₂) nanophotocatalyst system has emerged as a highly effective approach for methenamine synthesis. The process involves the conversion of methanol and ammonia to methenamine and hydrogen in one pot using a nanophotocatalyst of the conventional semiconductor titanium dioxide (P25) loaded with platinum [8] [9].

The photocatalytic process follows a tandem mechanism where methanol is oxidatively dehydrogenated to hydrogen and formaldehyde by photogenerated holes, and formaldehyde immediately reacts with ammonia in the solution to produce methenamine through dehydration and condensation [9]. The optimized catalyst composition consists of 0.5 weight percent platinum loaded on P25 titanium dioxide, which exhibits superior activity compared to other platinum loading levels [9].

The reaction mechanism involves the formation of hydroxymethyl radicals (·CH₂OH) as important intermediates in the photocatalytic process [9]. Under light irradiation with wavelengths greater than 300 nanometers, methanol undergoes dehydrogenation to produce formaldehyde and hydrogen on the photocatalyst surface [9]. The concurrent presence of ammonia promotes the condensation reaction with the dehydrogenation product to form methenamine [9].

The photocatalytic system demonstrates remarkable performance characteristics. The optimized formation rates of hydrogen and methenamine are 71.53 and 11.39 millimoles per gram of catalyst per hour, respectively [9]. The process achieves methenamine selectivity greater than 99.0 percent, indicating excellent product specificity [9]. The addition of ammonia inhibits byproduct ethylene glycol formation while promoting hydrogen evolution [9].

The platinum valence state is regulated by calcination and reduction treatment, indicating that the Pt/P25 catalyst is stable for photocatalytic synthesis of methenamine from methanol and ammonia [9]. The catalyst system exhibits excellent recyclability and maintains its activity over multiple reaction cycles [9].

Hydrogen Evolution Coupled Synthesis

The coupling of hydrogen evolution with methenamine synthesis represents a significant advancement in sustainable chemical production. This approach addresses energy and environmental challenges by utilizing solar energy for photocatalytic hydrogen evolution coupled with value-added chemical synthesis [8] [9].

The hydrogen evolution coupled synthesis process operates under mild conditions, typically at temperatures between 25-50°C and atmospheric pressure [9]. The reaction is conducted in aqueous solution with methanol serving as both a reactant and a hole scavenger to suppress the recombination of photoexcited electron-hole pairs [9]. The presence of ammonia at concentrations around 1.0 M significantly enhances the reaction rate and product selectivity [9].

The process demonstrates excellent atom economy, as both hydrogen and methenamine are valuable products. The hydrogen evolution rate of 71.53 millimoles per gram of catalyst per hour represents a substantial improvement over conventional water splitting systems [9]. The concurrent production of methenamine at 11.39 millimoles per gram of catalyst per hour provides additional economic value to the process [9].

The photocatalytic system exhibits superior performance compared to individual components. The comparison of catalytic activities of different crystalline phases of titanium dioxide reveals that the Pt/P25 catalyst exhibits the best activity due to the approximate composition of P25 (80 percent anatase and 20 percent rutile), which is beneficial for the separation of photogenerated carriers [9].

The process offers significant environmental benefits by utilizing renewable solar energy and producing clean hydrogen fuel while simultaneously generating a valuable chemical product. The elimination of traditional thermal processes and the use of mild reaction conditions contribute to reduced energy consumption and environmental impact [9].

Green Chemistry Innovations in Methenamine Production

The implementation of green chemistry principles in methenamine production has led to numerous innovations that address environmental concerns and sustainability challenges. These innovations focus on reducing waste, minimizing energy consumption, and utilizing renewable resources [10] [11].

Green chemistry innovations in methenamine production encompass several key areas. Photocatalytic synthesis represents a major advancement, utilizing solar-driven hydrogen evolution coupled with methenamine synthesis to provide renewable energy utilization and hydrogen coproduction [9]. This approach eliminates the need for traditional thermal processes and reduces the overall carbon footprint of the production process [11].

Solvent-free methods have been developed to eliminate the use of organic solvents in the synthesis process. Direct gas-phase reactions between ammonia and formaldehyde can be conducted without solvents, significantly reducing waste generation and environmental impact [11]. These methods also eliminate the need for solvent recovery and purification steps, simplifying the overall process [11].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. This approach enables rapid heating and reaction acceleration, leading to reduced energy consumption and shorter reaction times [11]. The selective heating characteristics of microwave irradiation allow for more precise temperature control and improved reaction efficiency [11].

Continuous flow processing represents another significant innovation in green methenamine production. This approach reduces waste generation and improves process efficiency by eliminating batch-to-batch variations and enabling better process control [11]. Continuous flow systems also facilitate the integration of multiple process steps and enable real-time monitoring and optimization [11].

Waste minimization strategies have been implemented to recycle unreacted materials and byproducts. The recovery and reuse of excess ammonia and formaldehyde reduces raw material consumption and waste generation [11]. Advanced process designs incorporate closed-loop systems that minimize waste streams and maximize resource utilization [11].

Energy efficiency improvements have been achieved through the development of processes that operate at lower temperatures and pressures. The photocatalytic synthesis approach operates at ambient temperature and pressure, significantly reducing energy requirements compared to traditional thermal processes [9]. Process integration strategies utilize waste heat and exothermic reaction energy to reduce overall energy consumption [7].

The environmental impact assessment of methenamine production has revealed that methanol is the dominant input in creating environmental impacts throughout the life cycle [11]. This finding has led to increased focus on developing alternative feedstocks and improving methanol utilization efficiency [11].

The implementation of green chemistry principles has resulted in significant improvements in process sustainability metrics. The elimination of toxic solvents, reduction in energy consumption, and minimization of waste generation contribute to improved environmental performance [11]. These innovations demonstrate the potential for sustainable chemical production while maintaining product quality and economic viability [11].

Data Tables

Table 1: Traditional Ammonia-Formaldehyde Condensation Reaction Conditions

ParameterTraditional Condensation
ReactantsFormaldehyde + Ammonia
Stoichiometry6 HCHO + 4 NH₃ → C₆H₁₂N₄ + 6 H₂O
Temperature Range (°C)20-60
pH Range8-9 (slightly basic)
PressureAtmospheric
CatalystNone required
Reaction Time2-6 hours
SolventAqueous
Yield (%)85-95
ByproductsWater, unreacted formaldehyde

Table 2: Kinetic Parameters for Methenamine Synthesis

ParameterValue/Description
Reaction Order (Formaldehyde)1st order
Reaction Order (Ammonia)1st order
Activation Energy (kJ/mol)45-65
Pre-exponential Factor10⁶-10⁸ L/mol·s
Rate Constant (typical)Variable with T and C
Temperature DependenceArrhenius behavior
Concentration EffectsHigher NH₃ favors reaction
Mass Transfer EffectsFast reaction, limited by mixing

Table 3: Photocatalytic Synthesis Parameters

ParameterPt/TiO₂ System
Catalyst System0.5 wt% Pt/P25 TiO₂
Light SourceXe lamp
Wavelength (nm)> 300
ReactantsMethanol + NH₃
Temperature (°C)25-50
PressureAtmospheric
Reaction Time (h)4-6
HMT Formation Rate (mmol/g·h)11.39
H₂ Evolution Rate (mmol/g·h)71.53
Selectivity (%)> 99

Table 4: Green Chemistry Innovations in Methenamine Production

InnovationDescriptionEnvironmental Benefit
Photocatalytic SynthesisSolar-driven H₂ evolution coupled with HMT synthesisRenewable energy utilization, H₂ coproduction
Solvent-Free MethodsDirect gas-phase reaction without solventsElimination of organic solvents
Microwave-Assisted SynthesisRapid heating and reaction accelerationReduced energy consumption
Continuous Flow ProcessingReduced waste and improved efficiencyMinimal waste generation
Waste MinimizationRecycling of unreacted materialsResource conservation
Energy EfficiencyLower temperature and pressure requirementsReduced carbon footprint

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992)
Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Pellets or Large Crystals
Colourless or white crystalline powder
White, crystalline powder or colorless, lustrous crystals; [HSDB]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra.
Colorless crystalline solid
Colorless, lustrous crystals or white crystalline powder
White, crystalline powder or colorless, lustrous crystals

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

140.106196400 g/mol

Monoisotopic Mass

140.106196400 g/mol

Boiling Point

Sublimes (NTP, 1992)

Flash Point

482 °F (NTP, 1992)
482 °F
250 °C (482 °F) - closed cup
250 °C c.c.

Heavy Atom Count

10

Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.9 (Air = 1)
Relative vapor density (air = 1): 4.9

Density

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink
1.3394 g/cu cm at 22 °C
Density: 1.27 at 25 °C
1.33 g/cm³

LogP

log Kow = -2.18 at pH 7-9, 20 °C
-2.84

Odor

Odorless
Practically odorless

Decomposition

When heated to decomposition it emits toxic fumes of formaldehyde and /nitrogen oxides/.
Decomposes on heating and on burning. This produces toxic and corrosive gases including formaldehyde, ammonia, hydrogen cyanide and nitrogen oxides.

Appearance

Solid powder

Melting Point

536 °F (sublimes) (NTP, 1992)
Sublimes at about 260 °C without melting and with partial decomposition
Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/
Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/
> 250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J50OIX95QV

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Use and Manufacturing

IDENTIFICATION: Methenamine is a colorless crystalline solid. It is practically odorless. Methenamine mixes easily with water. USE: Methenamine is an important commercial chemical. It is used to make other chemical products such as resins and rubber. It is a component of fuel tablets for camping stoves. Methenamine is used as an antibiotic to treat bladder and kidney infections. EXPOSURE: Workers who produce or use methenamine may breathe in mists or have direct skin contact. The general population may be exposed by vapors and handling fuel pellets. Some people will be exposed by taking methenamine antibiotics. It is found in some shampoos and in a household toilet bowl cleaner. If methenamine is released to the environment, it will be broken down in air. Methenamine released to air will also be in or on particles that eventually fall to the ground. It will not move into air from moist soil and water surfaces. It can be broken down by water. It is expected to move moderately through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Eyes and skin irritation can occur in humans from direct contact with methenamine. Nose, throat and lung irritation can occur from breathing in vapors. It may cause allergy and asthma symptoms. Nausea, vomiting, diarrhea and stomach pain may occur from ingesting medications containing methenamine. Painful and frequent urination, blood in the urine, and skin rashes have been reported after repeated exposure to high oral doses. An increased rate of birth defects was not observed in humans following medical treatment with methenamine during pregnancy, and increases in abortion and birth defects were not observed in laboratory animals. Data on the potential for methenamine to cause infertility in humans or laboratory animals were not available. Data on the potential for methenamine to cause cancer in laboratory animals were not available. The potential for methenamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

For prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary. This drug is not used to treat infection and should only be used after appropriate eradication of infection with antimicrobial agents.
FDA Label

Livertox Summary

Methenamine is a urinary tract antiseptic that is used as suppressive therapy for chronic or recurrent urinary tract infections. Methenamine has not been linked to serum enzyme elevations or to instances of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents, Urinary
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Methenamine is included in the database.
Methenamine hippurate tablets, USP are indicated for prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary. This drug should only be used after eradication of the infection by other appropriate antimicrobial agents.To reduce the development of drug-resistant bacteria and maintain the effectiveness of methenamine hippurate tablets, USP and other antibacterial drugs, methenamine hippurate tablets, USP should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria. When culture and susceptibility information are available, they should be considered in selecting or modifying antibacterial therapy. In the absence of such data, local epidemiology and susceptibility patterns may contribute to the empiric selection of therapy. /Included in US product labeling/
MEDICATION (VET): Methenamine is used as a urinary antiseptic. There is lack of well controlled clinical trials to show its effectiveness. However, it has been used in animals to prevent recurrences of lower urinary tract infections (UTI). It is probably less effective for treating ongoing infections. It is critical that the urine pH is low for conversion to formaldehyde.
For more Therapeutic Uses (Complete) data for METHENAMINE (7 total), please visit the HSDB record page.

Pharmacology

Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine.
Methenamine is a heterocyclic organic compound with antibiotic activity. In the body methenamine is converted to formaldehyde, a nonspecific bactericidal agent. Methenamine is typically used long-term to treat chronic urinary tract infections and to prevent the recurrence of infections.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX05 - Methenamine

Mechanism of Action

Methenamine does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde. (1) Formaldehyde is considered to be highly bactericidal. (1) Formaldehyde has nonspecific antibacterial activity and works by denaturing proteins and nucleic acid of bacteria. (1) Certain bacteria such as Proteus sp. can alkalize urine, inhibiting the beneficial activity of formaldehyde. (1) The key role of the salt component of the drug, for example hippuric acid, is to maintain the acidic state of the urine. (1)

Vapor Pressure

0.004 [mmHg]
6.1X10-4 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

100-97-0

Absorption Distribution and Excretion

After oral administration, rapid absorption of methenamine occurs. (1)
Methenamine is primarily eliminated via the kidneys. (1)
70-90% of a single oral dose of methenamine is excreted unchanged in the urine within 24 hours. (1)
/MILK/ The drug is distributed into milk.
Methenamine crosses the placenta.
The urinary excretion of both methenamine and formaldehyde was measured for 48 hr after the oral administration of 10 different methenamine products to 10 human subjects in a crossover study. The following dosage forms were evaluated: a tablet of methenamine base, a methenamine hippurate tablet, and eight products containing methenamine mandelate, including six enteric-coated tablets, a suspension, and a granule dosage form. The nonenteric-coated dosage forms were absorbed more rapidly, based on maximum excretion rates that occurred within 3 hr after dosing. The enteric-coated tablets, which were designed not to release methenamine until reaching the intestinal tract, exhibited maximum excretion rates that did not occur until 7-17 hr after dosing. There were no significant differences (p greater than 0.05) among products in terms of total excretion of free formaldehyde in the urine. However, large differences (p less than 0.05) were noted among products for urinary recovery of total methenamine, with the amount of administered dose recovered ranging from 16 to 83%.
Methenamine hippurate and methenamine mandelate are readily absorbed from the GI tract. Approximately 10-30% of an oral dose of methenamine is hydrolyzed by gastric acidity to formaldehyde and ammonia. When methenamine mandelate is administered as enteric-coated tablets, the percentage of the dose hydrolyzed in the GI tract and the rate of absorption of the drug are reduced. Following oral administration of a usual single dose of methenamine or one of its salts to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible.
For more Absorption, Distribution and Excretion (Complete) data for METHENAMINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

When in acidic urine (pH<6), methenamine is hydrolyzed to formaldehyde which acts as an antiseptic. (1)
Approximately 10-30% of an oral dose of methenamine is hydrolyzed by gastric acidity to formaldehyde and ammonia. When methenamine mandelate is administered as enteric-coated tablets, the percentage of the dose hydrolyzed in the GI tract and the rate of absorption of the drug are reduced.
Within 24 hours, 70-90% or more of a single oral dose of methenamine or one of its salts is excreted intact in the urine by glomerular filtration and tubular secretion. When the urine is acidic, methenamine is hydrolyzed to formaldehyde and ammonia; maximum hydrolysis occurs when urine pH is 5.5 or less.
Methenamine hippurate was administered orally as tablets or granules to healthy volunteers. Plasma concentrations of methenamine reached a maximum 1--2 hours after a single dose and then declined with a half-life of about 4 hours. The apparent distribution volume was similar to that of total body water. Renal clearance of methenamine was somewhat lower than that of creatinine. In cross-over experiments over six days, methenamine recovered in the urine corresponded to about 80 per cent of the dose given per 12 hours, slightly lower values being obtained from granules than from tablets. The efficient renal elimination of methenamine was confirmed in similar studies on patients post-operatively. Methenamine hippurate was also given to healthy pregnant women during labor, a few hours before expected delivery. Methenamine was found to pass the placental barrier. The concentration of methenamine in umbilical cord plasma was low but reached the level in maternal plasma after about 4 hours. In amniotic fluid the methenamine concentration was low and varying. No correlation was obtained to the maternal or umbilical cord plasma levels.
Methenamine & its salts are...rapidly excreted in urine where, providing the urine is acidic, methenamine is transformed to formaldehyde & ammonia.

Associated Chemicals

Methenamine mandelate; 587-23-5
Methenamine hippurate; 5714-73-8

Wikipedia

Hexamethylenetetramine
Potassium_benzoate

Drug Warnings

Dysuria and microscopic or, rarely, gross hematuria have been reported in patients receiving methenamine hippurate or methenamine mandelate. Bladder irritation, painful and frequent micturition, albuminuria, and gross hematuria have occurred following administration of higher than recommended dosages of methenamine or its salts (8 g daily for 3-4 weeks) and are probably due to high concentrations of formaldehyde in the urinary tract. Dysuria may be controlled by reducing dosage and/or reducing acidification of the urine. Rarely crystalluria has been reported with methenamine mandelate in patients with reduced urinary flow rates. In chronic toxicity studies in dogs and rats receiving oral methenamine in a dosage of 50-200 mg/kg daily and 0.8-6.4 g/kg daily, respectively, gastric and bladder irritation occurred with some hemorrhagic sites and ulceration. Methenamine hippurate has been administered to rats for 12 months and to monkeys for 6 months at dosages equivalent to twice the usual recommended human dosage without evidence of adverse effects.
Hypersensitivity reactions, including rash, pruritus, urticaria, and stomatitis, have been reported rarely in patients receiving methenamine hippurate or methenamine mandelate.
Methenamine hippurate and methenamine mandelate are contraindicated in patients with renal insufficiency; methenamine hippurate also is contraindicated in patients with severe hepatic insufficiency or severe dehydration.
Because care should be taken to ensure that an acid pH is maintained in urine during methenamine treatment, the manufacturer of methenamine mandelate states that the drug is not recommended if urine acidification is contraindicated or unattainable (e.g., when some urea-splitting bacteria are present)
For more Drug Warnings (Complete) data for METHENAMINE (14 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life = 3-4 hours assuming normal renal function. (1)

Use Classification

Food additives
Agrochemicals -> Pesticides
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative
Bactericides

Methods of Manufacturing

Formaldehyde and ammonia can be converted into hexamethylenetetramine in the gas phase, in aqueous solution, or in a suspension in an inert solvent, although the most important of these procedures is that carried out in water. The usual process gives a pure product in yields near 90% and includes an economical drying step.
Hexamethylenetetramine is readily prepared by treating aqueous formaldehyde with ammonia followed by evaporation and crystallization of the solid product. The reaction is fast and essentially quantitative.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Explosives Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane: ACTIVE
Hampshire Chemical Corporation and Monsanto Company produce HMTA as an unisolated intermediate for captive use in the production of nitriloacetic acid. /Technical/

Analytic Laboratory Methods

AOAC 920.210. Methenamine in tablets. Titrimetric Method. 1 ml 0.1N I = 0.00117 g methenamine.
AOAC 952.16. Methenamine in deodorants. Titrimetric Method. 1 ml 0.05N I consumed in alk. titrn. = 0.5841 mg methenamine.
AOAC 973.71. Methenamine and methenamine mandelate in drugs. Automated method. Colorimeter.
Spectrophotometric & colorimetric determination of methenamine & its salts.
For more Analytic Laboratory Methods (Complete) data for METHENAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methenamine interferes with the determination of urinary estrogen.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Flammable solid hazardous materials

Interactions

/In vet use/...in vivo synergism with antimicrobials has been demonstrated.
Diuretics, such as...thiazides can alkalinize urine & thus theoretically would limit usefulness of methenamine as well as its mandelate & hippurate salts...
Formaldehyde and some sulfonamides (e.g., sulfamethizole, sulfathiazole (not commercially available in the US)) form an insoluble precipitate in acid urine; therefore, methenamine salts should not be administered concomitantly with sulfonamides.

Stability Shelf Life

Stable under recommended storage conditions.
Somewhat volatile at lower temp

Dates

Last modified: 08-15-2023

Identifying urotropine derivatives as co-donors of formaldehyde and nitric oxide for improving antitumor therapy

Yu Zhang, Shujun Feng, Xia Meng, Jun Luo, Yurui Xu, Xinghai Ning
PMID: 34250986   DOI: 10.1039/d1cc02177j

Abstract

A pharmacophore integration strategy was utilized to develop the first co-donor of formaldehyde and nitric oxide (FANO), composed of urotropine derived nitramine/nitrosamine. FANO simultaneously generated formaldehyde and nitric oxide on-demand, resulting in synergistic anticancer effects. Importantly, liposomal formulation of FANO effectively inhibited tumor growth with minimal side-effects, providing a potent combined nitric oxide therapy for malignancy.


Production of glycerol by Lactobacillus plantarum NRRL B-4496 and formation of hexamine during fermentation of pea protein enriched flour

Yuriy Kryachko, Barkhas Batbayar, Takuji Tanaka, Michael T Nickerson, Darren R Korber
PMID: 32950562   DOI: 10.1016/j.jbiotec.2020.09.009

Abstract

Suspensions of pea protein enriched flour (PP) inoculated with Lactobacillus plantarum NRRL B-4496 and uninoculated PP suspensions were incubated in vials covered with airtight caps. Organic compound compositions of fermented and unfermented PP suspensions (F-PP and U-PP, respectively) were analyzed using solid phase microextraction (SPME) coupled with gas chromatography - mass-spectrometry (GCMS). Acetic acid was detected in all samples; pH dropped from pH 6.5 to pH 4.1 in L. plantarum F-PP and to pH 5.3 in uninoculated F-PP. Abundance of acetic acid and minuscule presence of lactic acid in L. plantarum F-PP suggested that fermentation proceeded preferentially via the pyruvate formate lyase (PFL) pathway. Nonetheless, glycerol appeared to be the most abundant compound in L. plantarum F-PP samples; colorimetric analysis indicated that its average concentration in these samples was 1.05 g/L. A metabolic switch from the PFL pathway to glycerol production might occur due to acidity tolerance limitations of L. plantarum, glycerol production being associated with the release of phosphate, which can act as a buffer. Fermentation of PP by L. plantarum also led to formation of hexamine, which is a known food preservation agent. Presence of naturally formed hexamine and glycerol in food products may render using chemical additives needless.


Quaternium-15 sensitization in the north-east of Italy, trend from 1996 to 2016 and occupational role

F Larese Filon, A Miani, M T Corradin, A Belloni Fortina, M Mauro
PMID: 31972046   DOI: 10.1111/jdv.16222

Abstract




Use of methenamine hippurate to prevent urinary tract infections in community adult women: a systematic review and meta-analysis

Mina Bakhit, Natalia Krzyzaniak, Joanne Hilder, Justin Clark, Anna Mae Scott, Chris Del Mar
PMID: 34001538   DOI: 10.3399/BJGP.2020.0833

Abstract

Urinary tract infections (UTIs) are often treated with antibiotics and are a source of antibiotic overuse.
To systematically review randomised controlled trials (RCTs) of adult women in the community with a history of recurrent UTIs and who use methenamine hippurate prophylactically.
Systematic review of women in the UK, Australia, Norway, and US (aged ≥18 years) with recurrent UTIs receiving methenamine hippurate against placebo or no treatment, and antibiotics.
The authors searched three databases, clinical trial registries, and performed forward-backward citation analysis on references of included studies.
Six studies involving 557 participants were included (447 were analysed). Of the six studies, five were published and one was an unpublished trial record with results, three compared methenamine hippurate against placebo or control, and three compared methenamine hippurate with antibiotics. For the number of patients who remained asymptomatic, methenamine hippurate showed a non-statistically significant trend of benefit versus antibiotics over 12 months (risk ratio [RR] 0.65, 95% confidence interval [CI] = 0.40 to 1.07,
49%), versus control over 6 or 12 months (RR 0.56, 95% CI = 0.13 to 2.35,
93%), and a non-statistically significant trend versus any antibiotic for abacteruria (RR 0.80, 95% CI = 0.62 to 1.03,
23%). A similar non-statistically significant trend of benefits for methenamine hippurate for the number of UTI or bacteriuric episodes was found, and a non-statistically significant difference in the number of patients experiencing adverse events between methenamine hippurate and any comparator, with a trend towards benefit for the methenamine hippurate, was identified. Antibiotic use and resistance were not consistently reported.
There is insufficient evidence to be certain of the benefits of methenamine hippurate to prevent UTI. Further research is needed to test the drug's effectiveness in preventing UTIs and as an alternative for antibiotic treatment for UTI.


PAS and GMS utility in dermatopathology: Review of the current medical literature

Sara C Shalin, Tammie Ferringer, David S Cassarino
PMID: 32515092   DOI: 10.1111/cup.13769

Abstract

The American Society of Dermatopathology has established an Appropriate Use Criteria (AUC) Committee with the intention of establishing evidence-based recommendations regarding the appropriateness of various ancillary tests commonly utilized by dermatopathologists. Periodic acid Schiff (PAS) and Grocott (or Gomori) methenamine silver (GMS) stains represent some of the most commonly employed ancillary tests in dermatopathology. The utility of these tests was targeted for evaluation by the AUC. This literature review represents a comprehensive evaluation of available evidence for the utility of PAS and/or GMS staining of skin and nail biopsies. In concert with expert opinion, these data will be incorporated into future recommendations by the AUC for PAS and GMS staining in routine dermatopathology practice.


The Production and Potential Detection of Hexamethylenetetramine-Methanol in Space

Christopher K Materese, Michel Nuevo, Scott A Sandford, Partha P Bera, Timothy J Lee
PMID: 32105506   DOI: 10.1089/ast.2019.2147

Abstract

Numerous laboratory studies of astrophysical ice analogues have shown that their exposure to ionizing radiation leads to the production of large numbers of new, more complex compounds, many of which are of astrobiological interest. We show here that the irradiation of astrophysical ice analogues containing H
O, CH
OH, CO, and NH
yields quantities of hexamethylenetetramine-methanol (hereafter HMT-methanol; C
N
H
O) that are easily detectible in the resulting organic residues. This molecule differs from simple HMT, which is known to be abundant in similar ice photolysis residues, by the replacement of a peripheral H atom with a CH
OH group. As with HMT, HMT-methanol is likely to be an amino acid precursor. HMT has tetrahedral (
) symmetry, whereas HMT-methanol has
symmetry. We report the computed expected infrared spectra for HMT and HMT-methanol obtained using
quantum chemistry methods and show that there is a good match between the observed and computed spectra for regular HMT. Since HMT-methanol lacks the high symmetry of HMT, it produces rotational transitions that could be observed at longer wavelengths, although establishing the exact positions of these transitions may be challenging. It is likely that HMT-methanol represents an abundant member of a larger family of functionalized HMT molecules that may be present in cold astrophysical environments.


Methenamine hippurate may have particular benefit in preventing recurrent urinary tract infections in diabetic renal transplant recipients

Orlando Quintero Cardona, Vagish S Hemmige, Yoram A Puius
PMID: 31957150   DOI: 10.1111/tid.13247

Abstract




Allergic contact dermatitis related to homemade slime: a case and review of the literature

Walker Mainwaring, Johnny Zhao, Raegan Hunt
PMID: 31046914   DOI:

Abstract

Slime has become extremely popular as a children's toy in recent years and is typically made with various household substances. Although reports of slime causing skin irritation are not uncommon, case reports of slime-induced allergic contact dermatitis have only recently surfaced. We present a case of a child with hand dermatitis, history of exposure to slime, and positive allergen patch testing to two ingredients found in slime. The case underscores the need for clinicians to be aware of slime as a possible cause of allergic contact dermatitis in children. Given the trend of newly-reported cases, we briefly review the current literature to date.


Effectiveness of Methenamine for UTI Prevention in Older Adults

Marina S Snellings, Sunny A Linnebur, Scott M Pearson, Jeff I Wallace, Joseph J Saseen, Danielle R Fixen
PMID: 31694390   DOI: 10.1177/1060028019886308

Abstract

Methenamine is a drug used for the prevention of lower urinary tract infections (UTIs). However, efficacy has not been established in older adults or patients with varying degrees of kidney function.
To evaluate the effectiveness of methenamine for the prevention of UTI in adults 60 years and older.
This was a retrospective, pre-post, observational study. The study included primary care patients 60 years and older who were taking methenamine between January 1, 2015, and September 30, 2018. The primary outcome was the time to first UTI after methenamine initiation compared with the average time between UTIs in the 12 months prior to methenamine initiation.
Of 434 patients reviewed, 150 met inclusion criteria. The average time to UTI was 3.3 months prior to methenamine initiation compared with 5.5 months after methenamine initiation (
= 0.0004). There were 33 patients (22%) who did not have a UTI after methenamine initiation. Also, 14 patients (9.3%) had a calculated CrCl <30 mL/min at baseline. The average time to UTI in these patients was 3.3 months prior to methenamine initiation compared with 12.7 months after initiation (
< 0.0001).
Methenamine use was associated with a longer time to UTI in older adults with varying degrees of kidney function. The effectiveness of methenamine appeared to be similar regardless of kidney function, which is new evidence. Because of a lack of acquired resistance, methenamine may be an effective option for UTI prophylaxis in older adults.


Green protocol for the preparation of hydrophilic molecularly imprinted resin in water for the efficient selective extraction and determination of plant hormones from bean sprouts

Mingwei Wang, Shiru Liang, Ligai Bai, Fengxia Qiao, Hongyuan Yan
PMID: 30982517   DOI: 10.1016/j.aca.2019.03.025

Abstract

In this study, a novel and green synthesis of a new hydrophilic molecularly imprinted 3-aminophenol-hexamethylenetetramine (MIAPH) resin for the selective recognition and separation of plant hormones was developed. The MIAPH resin was obtained using 3-aminophenol as multifunctional monomer which introduced hydroxyl, amino, and imino groups simultaneously, and adenine was used as a dummy template for molecular imprinting. Meanwhile, hexamethylenetetramine released formaldehyde slowly through hydrolysis which was used as the cross-linking agent to avoid the direct and excessive use of toxic formaldehyde. The entire procedure was performed under mild conditions, and was facile, environmentally friendly and energy-efficient. The obtained MIAPH resin showed high specific recognition toward plant hormones and higher recoveries in bean sprouts compared to NIAPH, HLB, and C
. Various parameters affecting the extraction efficiency were optimized, and the calibration linearity of the MIAPH‒SPE‒HPLC method was determined from 0.07 to 2.86 mg kg
with a correlation coefficient (r) ≥ 0.9994 under the optimal conditions. Recoveries of spiked standards ranged from 90.2 to 99.1% for bean sprout with a relative standard deviation of ≤5.3%. Finally, the established MIAPH‒SPE‒HPLC method was successfully applied for the selective extraction and sensitive detection of plant hormones in a variety of complex vegetable matrices.


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